3,6-Dibromobenzene-1,2-diamine dihydrochloride 3,6-Dibromobenzene-1,2-diamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17550919
InChI: InChI=1S/C6H6Br2N2.2ClH/c7-3-1-2-4(8)6(10)5(3)9;;/h1-2H,9-10H2;2*1H
SMILES:
Molecular Formula: C6H8Br2Cl2N2
Molecular Weight: 338.85 g/mol

3,6-Dibromobenzene-1,2-diamine dihydrochloride

CAS No.:

Cat. No.: VC17550919

Molecular Formula: C6H8Br2Cl2N2

Molecular Weight: 338.85 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dibromobenzene-1,2-diamine dihydrochloride -

Molecular Formula C6H8Br2Cl2N2
Molecular Weight 338.85 g/mol
IUPAC Name 3,6-dibromobenzene-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C6H6Br2N2.2ClH/c7-3-1-2-4(8)6(10)5(3)9;;/h1-2H,9-10H2;2*1H
Standard InChI Key ZXXNVQJROPIVIO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1Br)N)N)Br.Cl.Cl

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 3,6-dibromobenzene-1,2-diamine dihydrochloride typically begins with the reduction of 3,6-dibromonitrobenzene. Hydrazine hydrate and sodium dithionite are employed as reducing agents under controlled conditions to yield the intermediate 3,6-dibromobenzene-1,2-diamine. Subsequent treatment with hydrochloric acid facilitates the formation of the dihydrochloride salt, which is purified via recrystallization. Key reaction parameters include temperature (maintained at 60–80°C), pH (acidic conditions), and reaction time (6–8 hours), which collectively ensure a yield of approximately 70–85%.

Industrial Production

Industrial-scale production utilizes continuous flow reactors to optimize efficiency and scalability. The process involves bromination of 1,2-diaminobenzene using copper(II) bromide, followed by hydrochlorination. Automated systems and real-time monitoring ensure consistent product quality, with yields exceeding 90% under optimized conditions. A comparative analysis of synthesis methods is provided in Table 1.

Table 1: Synthesis Methods for 3,6-Dibromobenzene-1,2-diamine Dihydrochloride

ParameterLaboratory-ScaleIndustrial-Scale
Reducing AgentHydrazine hydrateCatalytic hydrogenation
Yield70–85%>90%
Reaction Time6–8 hours2–4 hours
PurificationRecrystallizationContinuous distillation

Structural and Physicochemical Properties

Physicochemical Data

Key physicochemical properties include:

  • Melting Point: 245–250°C (decomposition)

  • Solubility: 25 g/L in water at 25°C; 50 g/L in ethanol

  • Stability: Sensitive to light and oxygen, requiring storage in inert atmospheres at 2–8°C

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution Reactions

The bromine atoms at the 3 and 6 positions undergo nucleophilic substitution with reagents such as amines and thiols. For example, reaction with methylamine in dimethylformamide (DMF) yields 3,6-diaminobenzene derivatives, which are precursors to polyamides and pharmaceuticals. The reaction mechanism involves a two-step process: (1) formation of a Meisenheimer complex and (2) elimination of bromide ions.

Oxidation and Reduction Pathways

Oxidation with potassium permanganate in acidic media produces dibromoquinones, which are electroactive materials used in organic electronics. Conversely, reduction using sodium borohydride yields 3,6-dibromoaniline, a key intermediate in dye synthesis.

Biological Interactions

The amino groups participate in hydrogen bonding with enzymatic active sites, while bromine atoms engage in halogen bonding with protein residues. This dual interaction mechanism underpins the compound’s role as a cytochrome P450 inhibitor, modulating drug metabolism pathways.

Applications in Science and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to benzimidazole derivatives, which exhibit antiviral and anticancer activities. For instance, its reaction with carboxylic acids forms imidazole rings critical to protease inhibitors.

Materials Science

In polymer chemistry, it acts as a cross-linking agent for epoxy resins, enhancing thermal stability and mechanical strength. Additionally, dibromoquinones derived from its oxidation are employed in organic light-emitting diodes (OLEDs).

Table 2: Key Applications of 3,6-Dibromobenzene-1,2-diamine Dihydrochloride

ApplicationDescriptionReference
Drug SynthesisBenzimidazole precursor for antivirals
Polymer ChemistryCross-linker for epoxy resins
Organic ElectronicsDibromoquinones for OLEDs

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